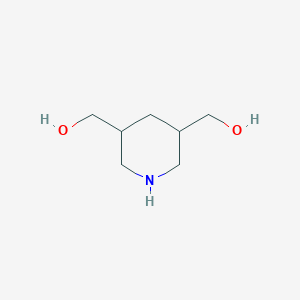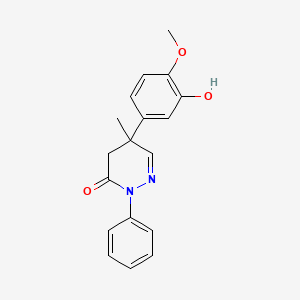
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine is a heterocyclic compound that features a benzoxazepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another method involves the reductive ring expansion of 4-chromanone oximes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield amines or other reduced forms .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one
- 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- 4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine is unique due to its specific structure and the presence of the methanamine group, which can impart different chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine |
InChI |
InChI=1S/C10H14N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-7,11H2 |
Clave InChI |
FAPWADLYJVYQQG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC=C2C(N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)


![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)




